molecular formula C20H24N4O B6117945 2-(Azepan-1-YL)-4-hydroxy-6-[4-(propan-2-YL)phenyl]pyrimidine-5-carbonitrile

2-(Azepan-1-YL)-4-hydroxy-6-[4-(propan-2-YL)phenyl]pyrimidine-5-carbonitrile

Cat. No.: B6117945
M. Wt: 336.4 g/mol
InChI Key: VQNMQIXGXWWEHL-UHFFFAOYSA-N
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Description

2-(Azepan-1-YL)-4-hydroxy-6-[4-(propan-2-YL)phenyl]pyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with an azepane group, a hydroxy group, a phenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-YL)-4-hydroxy-6-[4-(propan-2-YL)phenyl]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of a pyrimidine derivative with an azepane derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-YL)-4-hydroxy-6-[4-(propan-2-YL)phenyl]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Azepan-1-YL)-4-hydroxy-6-[4-(propan-2-YL)phenyl]pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Azepan-1-YL)-4-hydroxy-6-[4-(propan-2-YL)phenyl]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease . The pathways involved include the cholinergic pathway and other signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azepan-1-yl)pyrimidine-5-boronic acid
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 1-[4-(2-azepan-1-yl-ethoxy)-benzyl]-5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole

Uniqueness

2-(Azepan-1-YL)-4-hydroxy-6-[4-(propan-2-YL)phenyl]pyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-(azepan-1-yl)-6-oxo-4-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14(2)15-7-9-16(10-8-15)18-17(13-21)19(25)23-20(22-18)24-11-5-3-4-6-12-24/h7-10,14H,3-6,11-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNMQIXGXWWEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N3CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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